(-)-(R)-(S)-BPPFA (-)-(R)-(S)-BPPFA
Brand Name: Vulcanchem
CAS No.: 74311-56-1
VCID: VC0104627
InChI:
SMILES:
Molecular Formula: C₃₈H₃₇FeNP₂
Molecular Weight: 625.5

(-)-(R)-(S)-BPPFA

CAS No.: 74311-56-1

Cat. No.: VC0104627

Molecular Formula: C₃₈H₃₇FeNP₂

Molecular Weight: 625.5

* For research use only. Not for human or veterinary use.

(-)-(R)-(S)-BPPFA - 74311-56-1

Specification

CAS No. 74311-56-1
Molecular Formula C₃₈H₃₇FeNP₂
Molecular Weight 625.5

Introduction

Chemical Identity and Structure

(-)-(R)-(S)-BPPFA, with the CAS number 74311-56-1, is formally known as (R)-N,N-Dimethyl-1-[(S)-1',2-bis(diphenylphosphino)ferrocenyl]ethylamine . This compound belongs to the class of ferrocenyl phosphine ligands characterized by a unique three-dimensional structure that incorporates both (R) and (S) stereochemical centers.

The molecular formula of (-)-(R)-(S)-BPPFA is C38H37FeNP2 with a formula weight of 625.500 g/mol . The compound contains a ferrocenyl backbone with two diphenylphosphino groups and a dimethylaminoethyl substituent, creating its distinctive spatial arrangement. Its full name reflects the complex stereochemistry present in the molecule, with the (R) configuration at the ethylamine carbon and the (S) configuration at the ferrocenyl center.

The compound is also known by several alternative names, including:

  • (-)-(R)-N,N-DIMETHYL-1-[(S)-1',2-BIS(DIPHENYLPHOSPHINO)FERROCENYL]ETHYLAMINE

  • [r,r]-1-[1-dimethylaminoethyl]-1',2-bis[diphenylphosphino]ferrocene

  • (2S)-1-[(1R)-1-(Dimethylamino)ethyl]-1',2-bis(diphenylphosphino)ferrocene

Physical Properties

The compound exhibits specific physical characteristics that influence its applications in chemical synthesis. Key physical properties are summarized in the following table:

PropertyValueReference
Physical StateSolid
Melting Point143-144°C
Molecular Weight625.500 g/mol
LogP6.70920
ColorNot specified in sources-
SolubilityNot specified in sources-

Structural Significance and Chirality

The unique structural features of (-)-(R)-(S)-BPPFA are responsible for its effectiveness as a chiral ligand. It is characterized by a bulky electron-rich structure that creates a distinct chiral environment when coordinated to metal centers. This spatial arrangement is crucial for its ability to induce stereoselectivity in catalytic reactions.

The compound incorporates a ferrocenyl backbone that provides rigidity while allowing for specific spatial orientation of the phosphine groups. The presence of both (R) and (S) stereogenic centers contributes to its exceptional ability to control the stereochemical outcome of reactions. This combination of chirality enables (-)-(R)-(S)-BPPFA to effectively stabilize transition states in a manner that leads to high enantiomeric excess in the resulting products.

Applications in Asymmetric Catalysis

(-)-(R)-(S)-BPPFA has found significant applications in various catalytic processes, particularly those requiring high enantioselectivity.

Enantioselective Amination Reactions

One of the most prominent applications of (-)-(R)-(S)-BPPFA is in enantioselective amination reactions, particularly involving aryl halides and tosylates. These reactions form new carbon-nitrogen bonds with precise control over the chirality of the product molecule. The bulky and electron-rich nature of (-)-(R)-(S)-BPPFA creates a chiral environment that facilitates the selective formation of one enantiomer over the other when coordinated to appropriate metal catalysts.

Homogeneous Catalysis

(-)-(R)-(S)-BPPFA functions as an effective homogeneous catalyst in certain reactions, where it exists in the same phase as the reactants, typically in solution. In this role, the ligand coordinates with a metal center to form a complex that activates reactants and lowers the reaction's activation energy. This facilitates transformations that might otherwise be difficult to achieve with high stereoselectivity.

Role in Rhodium-Catalyzed Reactions

Recent research has demonstrated the exceptional utility of (-)-(R)-(S)-BPPFA in rhodium-catalyzed reactions, particularly dehydrogenative silylation of CH bonds.

Synthesis of Sila[n]helicenes

A significant breakthrough application involves the use of (-)-(R)-(S)-BPPFA in the synthesis of sila[n]helicenes via dehydrogenative silylation of CH bonds under rhodium catalysis . When used with (R)-(S)-BPPFA as a ligand, the reaction temperature could be decreased to 80°C while still affording excellent yields of the desired product (93% yield for silahelicene 2b) .

Comparative Ligand Performance

Studies comparing various ligands in rhodium-catalyzed dehydrogenative silylation have highlighted the superior performance of (-)-(R)-(S)-BPPFA. The following table summarizes comparative results from experimental studies:

LigandPerformance in Silylative CyclizationKey BenefitReference
(R)-(S)-BPPFA96% yieldNo hydrogen acceptor required
BINAPLess effective-
SEGPHOSLess effective-
(R)-DTBM-SEGPHOSLower yield-
Nitrogen-based bidentate ligandsLess reactive-

Mechanistic Insights

Research indicates that the presence of an alkylamino group in the (R)-(S)-BPPFA ligand structure promotes reactions efficiently . This was demonstrated in experiments comparing reactions using dppf and (R)-(S)-BPPFA as ligands, where the latter showed superior performance. The addition of triethylamine to reactions using dppf improved yields, supporting the hypothesis that the alkylamino group in (R)-(S)-BPPFA plays a crucial role in facilitating key steps in the catalytic cycle .

Advanced Applications in C-H Activation

Catalytic Germylation

(R)-(S)-BPPFA has enabled unprecedented catalytic germylation of C(sp3)–H bonds with dehydrogenation . This represents a significant advancement in C-H functionalization chemistry, demonstrating the versatility of this ligand in activating typically unreactive bonds.

Accelerating Effects in Phosphine Ligands

Research has shown that (R)-(S)-BPPFA exhibits accelerating effects in rhodium-catalyzed reactions, making it valuable for expanding the scope of C-H activation chemistry . These acceleration effects are likely related to the unique electronic and steric properties of the ligand, which create an optimal environment for the activation of challenging chemical bonds.

ManufacturerProduct DescriptionPackage SizePrice (USD)Reference
Ambeed98%/99%ee100mg$65
Ambeed98%/99%ee250mg$132
Ambeed98%/99%ee1g$470
AK ScientificNot specified100mg$190
American Custom Chemicals95.00%100mg$194.25

Future Research Directions

The continued investigation of (-)-(R)-(S)-BPPFA in various catalytic applications represents an important area for future research. Current literature suggests several promising directions:

  • The exploration of new metal-BPPFA complexes for novel transformations

  • Further optimization of reaction conditions to expand the scope of substrates

  • Investigation of recyclability and sustainability aspects

  • Development of immobilized versions for heterogeneous catalysis

  • Application in emerging areas such as photoredox catalysis and electrochemistry

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